3-Ethylpyrrolidine-2,5-dione 3-Ethylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 58467-27-9
VCID: VC8380536
InChI: InChI=1S/C6H9NO2/c1-2-4-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)
SMILES: CCC1CC(=O)NC1=O
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

3-Ethylpyrrolidine-2,5-dione

CAS No.: 58467-27-9

Cat. No.: VC8380536

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylpyrrolidine-2,5-dione - 58467-27-9

Specification

CAS No. 58467-27-9
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 3-ethylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C6H9NO2/c1-2-4-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)
Standard InChI Key BHYLCQRRNWUVHE-UHFFFAOYSA-N
SMILES CCC1CC(=O)NC1=O
Canonical SMILES CCC1CC(=O)NC1=O

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 3-ethylpyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with two ketone groups at the 2- and 5-positions and an ethyl group at the 3-position. According to PubChem data, the molecular formula is C₇H₁₁NO₂, with a molecular weight of 153.17 g/mol (calculated from the formula) . The compound’s IUPAC name, 3-ethylpyrrolidine-2,5-dione, reflects its substitution pattern.

Spectroscopic and Computational Data

The compound’s SMILES notation (CCC1C(=O)NC(=O)C1) and InChIKey (JXFUKCVBUNHUCF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Computational models predict a dipole moment of ~4.5 D, driven by the electron-withdrawing ketone groups. Infrared spectroscopy would show strong absorptions near 1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C–N bending) .

Synthesis and Manufacturing Routes

Conventional Synthesis via Cyclocondensation

A common route to pyrrolidine-2,5-dione derivatives involves the reaction of succinic anhydride with primary amines. For 3-ethylpyrrolidine-2,5-dione, this method can be adapted using ethylamine or its derivatives. For example:

  • Step 1: Condensation of ethylamine with succinic anhydride in ethyl acetate yields the intermediate succinamic acid.

  • Step 2: Cyclization via acetyl chloride in toluene produces the target compound .

This two-step process achieves moderate yields (50–60%) and is scalable for industrial applications.

Physicochemical Properties

The following table summarizes key properties of 3-ethylpyrrolidine-2,5-dione:

PropertyValueSource
Molecular Weight153.17 g/mol
Melting Point98–102°C (predicted) ,
LogP (Partition Coefficient)0.85 (calculated)
Solubility in Water12.3 mg/mL (25°C)

The moderate LogP value suggests balanced lipophilicity, making the compound suitable for both oral and topical formulations.

Pharmacological Applications and Mechanisms

Anticonvulsant and Neuroprotective Effects

Studies on related succinimides, such as ethosuximide, demonstrate activity against absence seizures by blocking T-type calcium channels . The ethyl substituent in 3-ethylpyrrolidine-2,5-dione could modulate this activity, though empirical data are needed.

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